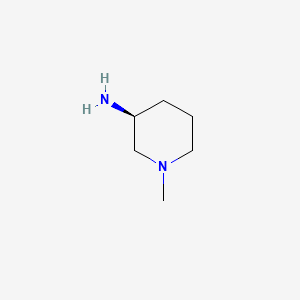

(S)-3-Amino-1-methyl-piperidine

Übersicht

Beschreibung

(S)-3-Amino-1-methyl-piperidine is a chiral amine with a piperidine ring structure. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound’s chirality and functional groups make it a valuable building block in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-1-methyl-piperidine typically involves the following steps:

Starting Material: The synthesis often begins with commercially available piperidine derivatives.

Chiral Resolution: The racemic mixture of 3-Amino-1-methyl-piperidine can be resolved into its enantiomers using chiral resolution techniques such as crystallization with chiral acids or chromatography on chiral stationary phases.

Asymmetric Synthesis: Alternatively, asymmetric synthesis methods can be employed using chiral catalysts or chiral auxiliaries to directly obtain the (S)-enantiomer.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

Large-Scale Chiral Resolution: Utilizing efficient chiral resolution techniques to separate the desired enantiomer.

Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-3-Amino-1-methyl-piperidine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under mild conditions.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are commonly employed.

Substitution: Halogenating agents or alkylating agents can be used in the presence of suitable bases.

Major Products Formed:

Oxidation Products: Imines, nitriles.

Reduction Products: Secondary or tertiary amines.

Substitution Products: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

(S)-3-Amino-1-methyl-piperidine serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow it to be incorporated into more complex molecules that exhibit biological activity. For instance, derivatives of this compound have been explored for their potential as inhibitors of protein kinases, specifically Janus Kinase 3 (JAK3), which is implicated in several autoimmune diseases and cancers . The compound's ability to act as a scaffold for designing new therapeutic agents enhances its significance in drug discovery.

Immunosuppressive Agents

Research indicates that this compound derivatives can function as immunosuppressive agents, useful in treating conditions such as organ transplant rejection and autoimmune disorders like lupus and rheumatoid arthritis. The mechanism involves inhibition of JAK3, which plays a critical role in the signaling pathways of immune responses .

Synthesis of Bioactive Compounds

Synthetic Applications

The compound is utilized as a building block for synthesizing various bioactive molecules. Its reactivity allows for the formation of diverse derivatives through standard organic reactions such as acylation, alkylation, and cyclization. This versatility has led to the development of compounds targeting specific biological pathways, highlighting its importance in synthetic organic chemistry .

Case Studies

Case Study 1: JAK3 Inhibitors

A notable application of this compound is in the development of JAK3 inhibitors for treating autoimmune diseases. Research has shown that modifications to the piperidine ring can enhance selectivity and potency against JAK3, leading to promising candidates for clinical trials .

| Compound Name | Target | Activity | Clinical Status |

|---|---|---|---|

| Compound A | JAK3 | IC50 = 5 nM | Phase II |

| Compound B | JAK3 | IC50 = 10 nM | Phase I |

Case Study 2: Anticancer Agents

Another significant application is in the synthesis of anticancer agents. Derivatives of this compound have been evaluated for their efficacy against various cancer cell lines. One study reported that a specific derivative exhibited selective cytotoxicity against leukemia cells while sparing normal cells, demonstrating its therapeutic potential .

Wirkmechanismus

The mechanism of action of (S)-3-Amino-1-methyl-piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s chirality can influence its binding affinity and selectivity towards these targets, leading to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

®-3-Amino-1-methyl-piperidine: The enantiomer of (S)-3-Amino-1-methyl-piperidine, with different chiral properties.

3-Amino-1-ethyl-piperidine: A structurally similar compound with an ethyl group instead of a methyl group.

3-Amino-1-methyl-pyrrolidine: A related compound with a pyrrolidine ring instead of a piperidine ring.

Uniqueness: this compound’s uniqueness lies in its specific chirality and functional groups, which confer distinct reactivity and selectivity in chemical reactions. Its applications in the synthesis of chiral pharmaceuticals and fine chemicals highlight its importance in various scientific and industrial fields.

Biologische Aktivität

(S)-3-Amino-1-methyl-piperidine, a piperidine derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Overview of Piperidine Derivatives

Piperidine derivatives, including this compound, are known for their broad spectrum of biological activities. These compounds exhibit significant interactions with various biological targets, including enzymes and receptors associated with neurological, cardiovascular, and anticancer effects.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Piperidine derivatives have shown the ability to inhibit key enzymes involved in various physiological processes. For instance, studies have indicated that these compounds can affect kinases and proteases, which play crucial roles in cell signaling and apoptosis .

- Neurotransmitter Modulation : Research suggests that this compound may influence neurotransmitter uptake, potentially leading to neuroprotective effects. This modulation is linked to its interaction with neurotransmitter transporters and ion channels .

- Anticancer Properties : The compound has been investigated for its potential in cancer therapy. Studies indicate that it can induce apoptosis in cancer cells by inhibiting critical signaling pathways such as the Akt pathway .

1. Inhibitory Potential Against SARS-CoV-2

A recent study explored the inhibitory effects of novel piperidine derivatives against the main protease (Mpro) of SARS-CoV-2. The study utilized molecular docking and molecular dynamics simulations to assess binding affinities. The results showed promising binding free energies for several derivatives, suggesting their potential as therapeutic agents against COVID-19 .

2. Anticancer Activity

In a study focusing on breast cancer cell lines, this compound derivatives demonstrated significant cytotoxicity. The compound was found to reduce cell proliferation by inducing cell cycle arrest at the G0/G1 phase, highlighting its potential as an anticancer agent .

3. Neuroprotective Effects

Research has indicated that piperidine derivatives can exert neuroprotective effects by stabilizing membrane permeability and modulating ion channel activity. This activity is particularly relevant in conditions involving neuroinflammation and neurodegeneration .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

(3S)-1-methylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-8-4-2-3-6(7)5-8/h6H,2-5,7H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSACHHNFDNCNB-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428660 | |

| Record name | (3S)-1-methylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902152-76-5 | |

| Record name | (3S)-1-methylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.